Cas no 1391209-77-0 (2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine)

2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1391209-77-0
- 2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine
- EN300-1928366
- 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine
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- インチ: 1S/C9H9F3N2O3/c1-17-7-4-5(8(13)9(10,11)12)2-3-6(7)14(15)16/h2-4,8H,13H2,1H3
- InChIKey: MYCWKYIDZDBJOH-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC(=C(C=1)OC)[N+](=O)[O-])N)(F)F
計算された属性
- せいみつぶんしりょう: 250.05652664g/mol
- どういたいしつりょう: 250.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928366-0.25g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 0.25g |
$1170.0 | 2023-05-27 | ||
Enamine | EN300-1928366-0.5g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 0.5g |
$1221.0 | 2023-05-27 | ||
Enamine | EN300-1928366-2.5g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 2.5g |
$2492.0 | 2023-05-27 | ||
Enamine | EN300-1928366-0.05g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 0.05g |
$1068.0 | 2023-05-27 | ||
Enamine | EN300-1928366-10.0g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 10g |
$5467.0 | 2023-05-27 | ||
Enamine | EN300-1928366-0.1g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 0.1g |
$1119.0 | 2023-05-27 | ||
Enamine | EN300-1928366-5.0g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 5g |
$3687.0 | 2023-05-27 | ||
Enamine | EN300-1928366-1.0g |
2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine |
1391209-77-0 | 1g |
$1272.0 | 2023-05-27 |
2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amineに関する追加情報
Professional Introduction to 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine (CAS No. 1391209-77-0)
2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine is a fluorinated aromatic amine derivative with significant potential in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, characterized by a trifluoromethyl group and a nitro-substituted 3-methoxy-4-nitrophenyl moiety, make it a compound of considerable interest for its pharmacological properties and synthetic utility. This introduction delves into the compound's chemical profile, its applications in modern drug discovery, and recent advancements where it has been utilized in cutting-edge research.
The molecular structure of 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine (CAS No. 1391209-77-0) consists of an ethylamine backbone substituted with a trifluoromethyl group at the alpha position and an aromatic ring bearing both methoxy and nitro substituents. This configuration imparts distinct electronic and steric properties that are highly valuable in medicinal chemistry. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro and methoxy groups introduce specific interactions with biological targets.
In recent years, fluorinated compounds have garnered extensive attention due to their improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The trifluoromethyl group, in particular, is renowned for its ability to modulate drug efficacy, bioavailability, and resistance profiles. Studies have demonstrated that incorporation of this moiety can lead to enhanced binding affinity and prolonged half-life in drug candidates. The current research landscape highlights the compound's role in developing novel therapeutics targeting various diseases.
One of the most compelling applications of 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine lies in its utility as a key intermediate in synthesizing biologically active molecules. Its structural framework allows for facile modifications at multiple positions, enabling chemists to explore diverse pharmacophores. For instance, researchers have leveraged this compound to develop inhibitors of enzymes involved in cancer metabolism. The combination of electron-withdrawing nitro groups and electron-donating methoxy groups provides a balance that can fine-tune receptor interactions.
Recent publications have showcased the compound's application in designing small-molecule probes for neurological disorders. The nitro group's ability to participate in hydrogen bonding and its redox-active nature make it an attractive feature for modulating neurotransmitter activity. Moreover, the methoxy group can serve as a site for further derivatization, allowing for the creation of libraries of compounds with tailored biological activities. These attributes have positioned 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine as a cornerstone in medicinal chemistry research.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic ring system efficiently. Additionally, fluorination strategies play a crucial role in introducing the trifluoromethyl group with high regioselectivity. These synthetic advances not only facilitate access to this compound but also contribute to the broader toolkit available for fluorinated drug development.
In conclusion, 2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethan-1-amine (CAS No. 1391209-77-0) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutics. Its unique combination of fluorinated and nitro/methoxy-substituted aromatic moieties makes it a versatile building block in drug discovery. As research continues to uncover new biological targets and synthetic strategies, compounds like this are poised to play an increasingly pivotal role in shaping the future of medicine.
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